
Aminophylline
Descripción general
Descripción
La aminofilina es un compuesto formado por la combinación de teofilina con etilendiamina en una proporción de 2:1. Se utiliza principalmente como broncodilatador para tratar afecciones como el asma, la enfermedad pulmonar obstructiva crónica (EPOC) y otras enfermedades respiratorias. La aminofilina es menos potente y de acción más corta que la teofilina, pero su mayor solubilidad la convierte en un valioso agente terapéutico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La aminofilina se sintetiza haciendo reaccionar teofilina con etilendiamina. La reacción normalmente implica disolver la teofilina en agua, seguida de la adición de etilendiamina. La mezcla se calienta entonces para facilitar la reacción, dando como resultado la formación de aminofilina .
Métodos de producción industrial
En entornos industriales, la aminofilina se produce combinando teofilina y etilendiamina en reactores de gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y el rendimiento del producto final. La aminofilina resultante se purifica y cristaliza para obtener la forma deseada .
Análisis De Reacciones Químicas
Decomposition in Air and Carbon Dioxide Interaction
Aminophylline undergoes gradual decomposition upon atmospheric exposure. Key observations include:
-
Ethylenediamine loss : Prolonged air exposure leads to the release of ethylenediamine, leaving free theophylline as a residue .
-
CO₂ absorption : Concurrently, this compound absorbs atmospheric carbon dioxide, accelerating the liberation of theophylline .
Proposed Reaction Pathway :
This reaction underscores the instability of the ethylenediamine-theophylline complex in aerobic environments.
Solubility and pH-Dependent Behavior
This compound’s solubility profile and alkaline nature influence its reactivity:
The alkalinity of this compound solutions facilitates reactions with acids, potentially regenerating theophylline through protonation of ethylenediamine.
Stability in Aqueous Solutions
This compound’s stability in water is contingent on ethylenediamine retention:
-
Reversible dissociation : In water, the complex partially dissociates into theophylline and ethylenediamine. This equilibrium shifts under acidic conditions or CO₂ exposure .
-
Ethylenediamine dependency : Adding ethylenediamine to crystallized solutions restores solubility, confirming its role in stabilizing the complex .
Interaction with Biological Molecules
While primarily pharmacological, this compound’s chemical antagonism of adenosine receptors involves competitive binding:
-
Adenosine receptor blockade : Competes with adenosine at A₁/A₂ receptors via methylxanthine moieties, altering intracellular cAMP levels .
-
Phosphodiesterase inhibition : Elevates cAMP by blocking enzymatic degradation, though this mechanism is more relevant to its therapeutic effects .
Allergenic Reactions to Ethylenediamine
Ethylenediamine, a component of this compound, is implicated in hypersensitivity responses:
Aplicaciones Científicas De Investigación
Respiratory Applications
1. Treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Aminophylline is commonly used to relieve symptoms of asthma and other chronic lung diseases by relaxing bronchial smooth muscles. It acts as a bronchodilator, improving airflow and reducing respiratory distress. Clinical studies have shown that this compound can be effective in managing acute asthma exacerbations, particularly in children . A study indicated that low-dose theophylline (the active component of this compound) could positively affect acute status asthmaticus, enhancing treatment outcomes in emergency settings .
2. Management of Pulmonary Edema
this compound has been investigated for its role in treating pulmonary edema caused by chemical exposure, such as phosgene. Research demonstrated that this compound administration post-exposure significantly reduced pulmonary capillary permeability and lipid peroxidation, suggesting its protective mechanisms against lung injury . In animal models, this compound maintained levels of cyclic adenosine monophosphate (cAMP) and reduced inflammatory mediators, indicating its potential as a countermeasure against lung edema .
Cardiovascular Applications
1. Cardiac Arrhythmias
Recent studies have explored the effects of this compound on cardiac tissues derived from human pluripotent stem cells. It was found to induce arrhythmic events at varying concentrations, highlighting its dual role as both a therapeutic agent and a potential risk factor for cardiac complications . The positive chronotropic and inotropic effects observed at certain concentrations suggest that this compound may enhance heart contractility but also necessitate caution due to its proarrhythmic properties .
2. Treatment of Bradycardia
A notable case study involved a patient with spinal cord injury-related severe bradycardia who was successfully treated with intravenous this compound. The treatment led to an increase in heart rate and stabilization of vital signs, demonstrating this compound's utility in managing specific cardiac conditions resistant to conventional therapies like atropine .
Critical Care and Other Applications
1. Mitochondrial Biogenesis in Lung Cells
Emerging research indicates that this compound may play a role in mitochondrial biogenesis within lung epithelial cells. This action is particularly relevant for patients with chronic obstructive pulmonary disease (COPD), where mitochondrial dysfunction is prevalent. By increasing the ratio of mitochondrial DNA to nuclear DNA, this compound may enhance cellular energy metabolism and function .
2. Drug Repositioning
Recent investigations into drug repositioning have identified this compound as a candidate for new therapeutic applications beyond respiratory disorders. Its interaction with various biological pathways suggests potential uses in other clinical contexts, although further research is necessary to validate these findings .
Summary of Key Findings
Mecanismo De Acción
La aminofilina ejerce sus efectos liberando teofilina en el cuerpo. La teofilina actúa como un inhibidor de la fosfodiesterasa, un bloqueador del receptor de adenosina y un activador de la desacetilasa de histonas. Estas acciones conducen a la relajación de los músculos lisos en las vías respiratorias bronquiales y los vasos sanguíneos pulmonares, reduciendo la respuesta de las vías respiratorias a la histamina, metacolina, adenosina y alérgenos .
Comparación Con Compuestos Similares
La aminofilina se compara a menudo con otros compuestos similares, como:
Teofilina: La aminofilina es menos potente y de acción más corta que la teofilina, pero tiene una mejor solubilidad.
Cafeína: Tanto la aminofilina como la cafeína pertenecen a la clase de compuestos metilxantinas.
La combinación única de teofilina y etilendiamina en la aminofilina le confiere propiedades distintas, lo que la convierte en un valioso agente terapéutico para las enfermedades respiratorias y otras aplicaciones médicas .
Actividad Biológica
Aminophylline, a combination of theophylline and ethylenediamine, is primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, including phosphodiesterase inhibition, adenosine receptor antagonism, and impacts on inflammatory pathways. This article explores these mechanisms in detail, supported by recent research findings and case studies.
Phosphodiesterase Inhibition
this compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for smooth muscle relaxation in the lungs. The increase in cAMP also enhances the activity of protein kinase A (PKA), promoting bronchodilation and reducing inflammation by inhibiting mediator release from immune cells .
Adenosine Receptor Antagonism
this compound is known to antagonize adenosine receptors (ARs), particularly A1 and A2A subtypes. This antagonism contributes to its bronchodilatory effects by preventing the bronchoconstrictive actions mediated by adenosine. Studies have shown that this compound's interaction with these receptors helps mitigate airway hyperreactivity, a common feature in asthma .
Anti-inflammatory Effects
Research indicates that this compound restores histone deacetylase-2 activity, leading to enhanced steroid responsiveness in inflammatory conditions. This mechanism is particularly relevant in the context of asthma, where inflammation plays a pivotal role . Additionally, this compound has been shown to reduce leukotriene production, thereby decreasing pulmonary capillary permeability and edema .
Case Studies and Clinical Trials
-
Severe Acute Asthma in Children
A randomized controlled trial involving 163 children with severe acute asthma demonstrated that those treated with this compound exhibited significant improvements in spirometry measurements compared to a placebo group. Notably, no intubations occurred in the this compound group, underscoring its potential benefits in acute settings . -
Cardiopulmonary Bypass Studies
In studies assessing the effects of this compound post-cardiopulmonary bypass, it was found that administering 30 mg/kg this compound significantly reduced markers of lung injury and inflammation. The treatment maintained cAMP levels and decreased lipid peroxidation, suggesting protective effects against oxidative stress . -
Arrhythmias Induced by this compound
A recent study highlighted that while this compound can induce arrhythmias at higher concentrations (10 mM), it also demonstrated positive chronotropic (increased heart rate) and inotropic (increased contraction strength) effects on human pluripotent stem cell-derived cardiomyocytes . This dual effect necessitates careful monitoring when used in clinical settings.
Pharmacokinetics
This compound is administered intravenously or orally, with its pharmacokinetics influenced by factors such as age, weight, and concurrent medications. The half-life varies widely among individuals due to metabolic differences, typically ranging from 3 to 7 hours. Therapeutic drug monitoring is often recommended to avoid toxicity while ensuring efficacy .
Summary of Research Findings
Propiedades
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
Record name | Aminophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMINOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |
Record name | Aminophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMINOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS No. |
317-34-0, 95646-60-9 | |
Record name | Aminophylline [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pulmophylline (new) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminophylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMINOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aminophylline interact with the body to produce its effects?
A1: this compound is a complex of Theophylline and Ethylenediamine. [] Theophylline, the primary active component, is a nonselective phosphodiesterase inhibitor. [] Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases cAMP levels in various tissues, leading to smooth muscle relaxation, particularly in the bronchi. [, ]
Q2: What is the role of adenosine in this compound's mechanism of action?
A2: Research suggests that this compound's therapeutic effects might also stem from its antagonism of adenosine receptors. [, ] Adenosine, a neurotransmitter, can cause bronchoconstriction and influence renal function. this compound's ability to block adenosine receptors could contribute to its bronchodilatory effects and potential renoprotective properties. [, , ]
Q3: How does this compound affect the cardiovascular system?
A3: this compound's effects on the cardiovascular system are complex and dose-dependent. While it can improve myocardial perfusion in some cases, potentially benefiting patients with ischemic heart disease, [] it can also induce tachycardia and arrhythmias, especially at higher doses or in certain individuals. [, , ]
Q4: What factors influence the pharmacokinetics of this compound?
A4: this compound's pharmacokinetics can vary considerably between individuals, particularly in neonates and infants. Factors like age, body weight, gestational age, renal function (creatinine clearance), and co-administration with other medications can significantly affect its absorption, distribution, metabolism, and excretion. [, , , ]
Q5: Why is therapeutic drug monitoring important for this compound?
A5: this compound has a narrow therapeutic index, meaning the effective dose is relatively close to the toxic dose. [, ] Individual variations in pharmacokinetics can lead to unpredictable drug levels. Therapeutic drug monitoring, typically involving serum Theophylline measurements, is crucial to ensure efficacy while minimizing the risk of adverse events. [, ]
Q6: How effective is this compound in treating acute asthma exacerbations?
A6: While this compound has been used for acute asthma management, recent studies suggest its added benefit to standard treatments like inhaled bronchodilators and corticosteroids might be limited. [, ] Some studies indicate it might not significantly improve lung function or shorten hospital stay compared to standard therapies alone. []
Q7: What are the current research areas exploring this compound's applications?
A8: Current research is investigating this compound's potential in diverse areas like acute kidney injury, [] intrathecal Methotrexate-related neurotoxicity, [] and its impact on cellular processes like autophagy and apoptosis in lymphocytes. [, ] These investigations aim to uncover novel therapeutic applications for this compound.
Q8: What are the common side effects associated with this compound?
A9: this compound can cause various side effects, particularly at higher serum concentrations. These include nausea, vomiting, tachycardia, palpitations, headache, and in severe cases, seizures and arrhythmias. [, , ] Careful dose titration and monitoring are essential to minimize these risks.
Q9: Are there specific drug interactions to be aware of with this compound?
A10: Yes, this compound can interact with various medications, altering their effects or its own metabolism. [, , ] For instance, co-administration with certain antibiotics or corticosteroids can influence this compound clearance, necessitating dose adjustments. [] Consultation with a healthcare professional is crucial to manage potential drug interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.